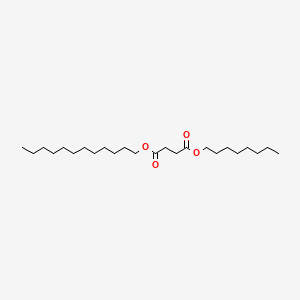
Methyl undec-7-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl undec-7-ynoate is an organic compound with the molecular formula C12H20O2. It is an ester derived from undec-7-ynoic acid and methanol. This compound is characterized by the presence of a triple bond between the seventh and eighth carbon atoms in its undecyl chain. This compound is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl undec-7-ynoate can be synthesized through the esterification of undec-7-ynoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl undec-7-ynoate undergoes various chemical reactions, including:
Reduction: The triple bond in this compound can be reduced to form the corresponding alkane or alkene using hydrogenation reactions.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Selenium dioxide and tert-butyl hydroperoxide in aqueous dioxane are commonly used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is used for hydrogenation.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products
Oxidation: Methyl 9-oxo-undec-10-ynoate and 9-hydroxy-undec-10-ynoate.
Reduction: The corresponding alkanes or alkenes.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl undec-7-ynoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of methyl undec-7-ynoate involves its reactivity due to the presence of the triple bond and ester group. The triple bond can undergo addition reactions, while the ester group can participate in nucleophilic substitution reactions. These reactions enable the compound to interact with various molecular targets and pathways, leading to the formation of different products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl octadec-9-ynoate: Similar in structure but with a longer carbon chain.
Methyl undec-10-ynoate: Similar in structure but with the triple bond located at a different position.
Methyl octadeca-6,8-diynoate: Contains two triple bonds in its structure.
Uniqueness
Methyl undec-7-ynoate is unique due to the specific position of its triple bond, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
54299-01-3 |
|---|---|
Molekularformel |
C12H20O2 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
methyl undec-7-ynoate |
InChI |
InChI=1S/C12H20O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3-4,7-11H2,1-2H3 |
InChI-Schlüssel |
YLXNESOFHQONTE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC#CCCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(3,5-Dimethylphenoxy)-2-butyn-1-yl]-N-methylaniline](/img/structure/B14648165.png)
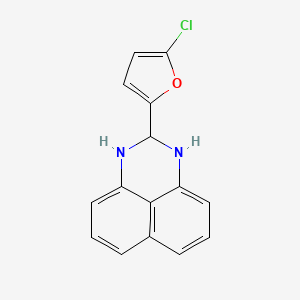
![N-[2-(Acetyloxy)ethyl]-N-butyl-N-methylbutan-1-aminium](/img/structure/B14648168.png)
![N-Methoxy-N-[4-(propan-2-yl)phenyl]furan-2-carboxamide](/img/structure/B14648169.png)
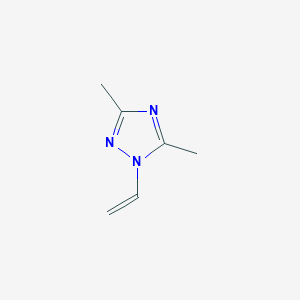
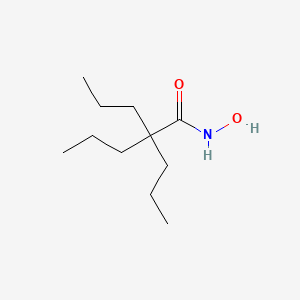
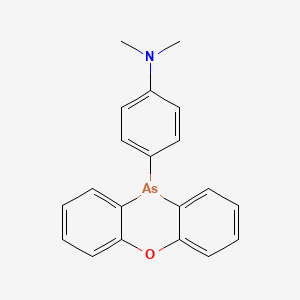


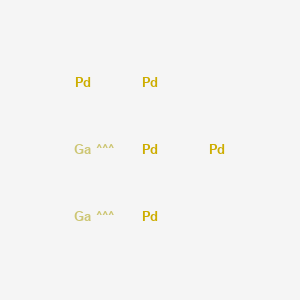
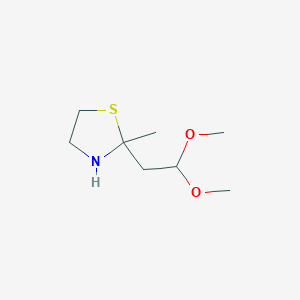
![[1,2,4]Triazolo[1,5-a]pyrimidine, 2-(4-methylphenyl)-, 1-oxide](/img/structure/B14648239.png)
